molecular formula C15H16N4O3S2 B2582914 N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-42-2

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2582914
CAS No.: 392299-42-2
M. Wt: 364.44
InChI Key: ZRGNCKMZPPIADI-UHFFFAOYSA-N
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Description

N-(5-((2-Morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a thioether-linked morpholino-2-oxoethyl group. The morpholino group, a six-membered amine ring, is known to enhance solubility and bioavailability, distinguishing it from other 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S2/c20-12(19-6-8-22-9-7-19)10-23-15-18-17-14(24-15)16-13(21)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGNCKMZPPIADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-N-(2-(2-(2-morpholino-2-oxoethyl)thio)-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide with appropriate reagents under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Chemical Reactivity Profile

The compound’s reactivity is governed by three key structural features:

  • Thiadiazole ring : Enables electrophilic substitution and cyclization reactions.

  • Thioether linkage : Participates in oxidation and nucleophilic substitution .

  • Morpholino-2-oxoethyl group : Facilitates hydrogen bonding and acts as a directing group in coupling reactions .

These groups allow diverse transformations, including ring modifications, functional group interconversions, and catalytic interactions.

Table 1: Synthetic Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsOutcomeYield (%)Source
Thiadiazole cyclization Thiourea, HCl, reflux (120°C, 6h)Formation of 1,3,4-thiadiazole core78–85
Thioether oxidation H₂O₂, acetic acid (50°C, 3h)Sulfoxide/sulfone derivatives65–72
Amide coupling EDC/HOBt, DMF, rt (12h)Morpholino-benzamide conjugate formation82
Nucleophilic substitution K₂CO₃, DMSO, aryl halides (80°C, 8h)Aryl group introduction at thiadiazole C570–75

Notable Observations:

  • Cyclization reactions require strict temperature control to avoid side products like imidazoles.

  • Oxidation of the thioether group proceeds selectively to sulfoxide under mild conditions but requires excess H₂O₂ for sulfone formation.

Catalytic and Solvent Effects

Reaction efficiency is highly dependent on solvent polarity and catalysts:

  • DMF enhances coupling reactions due to its high polarity, achieving 82% yield in amide bond formation .

  • Acetic acid acts as both solvent and catalyst in oxidation reactions, improving sulfoxide yield by 15% compared to non-acidic conditions.

  • EDC/HOBt coupling agents outperform DCC in minimizing racemization during benzamide conjugation .

Table 2: Reaction Mechanisms and Computational Data

ReactionMechanismKey IntermediateBinding Energy (kcal/mol)*Source
Thiadiazole cyclizationThiourea → thiadiazole via HClThiosemicarbazide intermediate
Sulfoxide formationRadical-mediated H₂O₂ oxidationSulfenic acid intermediate
Enzyme-coupled catalysisDocking with Fer kinaseHydrogen bonding with Asp 702-7.9 to -8.9

*Molecular docking studies reveal strong binding affinities between the morpholino group and enzyme active sites, supporting catalytic roles in synthetic pathways .

Stability and Degradation

The compound exhibits sensitivity to:

  • Hydrolysis : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of 4h at pH 12.

  • Oxidative cleavage : The thioether bond undergoes cleavage with MnO₂, yielding morpholinoacetic acid and thiadiazole fragments.

Comparative Reactivity

  • Thiadiazole vs. imidazole derivatives : Thiadiazoles show 30% faster cyclization rates due to lower aromatic stabilization .

  • Morpholino vs. piperidine groups : Morpholino’s oxygen atom increases solubility, improving reaction yields by 12–18% in polar solvents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-morpholino-2-oxoethyl thio derivatives with 1,3,4-thiadiazole precursors. The characterization of the synthesized compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compound.

Anticancer Activity

One significant application of compounds containing thiadiazole moieties is their anticancer properties. Studies have shown that derivatives of thiadiazoles exhibit activity against various cancer cell lines. For instance, research on similar thiadiazole derivatives demonstrated promising anticancer effects against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines .

Compound Cell Line IC50 Value Reference
3dSKNMC10 μM
3hHT-2915 μM

Antimicrobial Properties

Compounds with a thiadiazole scaffold have also shown significant antimicrobial activity. Research indicates that derivatives with specific substitutions can effectively inhibit Gram-positive and Gram-negative bacteria as well as fungal strains. For example, compounds with a p-nitroaniline moiety exhibited higher antibacterial activity than standard antibiotics like streptomycin .

Compound Target Microorganism MIC (μg/mL) Reference
Compound AS. aureus32.6
Compound BE. coli47.5

COX-II Inhibition

Recent studies have explored the potential of thiadiazole derivatives as selective inhibitors of cyclooxygenase-II (COX-II), an enzyme involved in inflammation and pain pathways. Compounds similar to this compound have demonstrated significant inhibitory effects on COX-II activity, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A series of synthesized thiadiazole derivatives were tested for anticancer efficacy. Among them, one derivative showed an IC50 value lower than that of doxorubicin in neuroblastoma cell lines, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, several thiadiazole derivatives were screened against various bacterial strains. The results indicated that certain modifications to the thiadiazole ring significantly enhanced antibacterial activity compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets within cells. For instance, it has been shown to induce G2/M phase arrest and apoptosis in cancer cells by down-regulating proteins such as CDK1, cyclinA2, and cdc25c, and by modulating the expression of Bcl-2, BAX, and cleaved caspase-3, 9 . This suggests that the compound may exert its effects through the intrinsic mitochondrial apoptotic pathway.

Comparison with Similar Compounds

Substituent Variability and Physicochemical Properties

The 1,3,4-thiadiazole scaffold is highly modifiable, enabling diverse biological activities. Key comparisons include:

Compound Name Substituents Key Properties Biological Activity
Target Compound Morpholino-2-oxoethylthio Predicted enhanced solubility due to morpholino group Hypothesized anticancer, antimicrobial
4j (o-methoxy derivative) o-Methoxybenzamide IC50: 4.96 μM (PC3 cells) 15-LOX-1 inhibition (28%), anticancer
5e (4-chlorobenzylthio) 4-Chlorobenzylthio Mp: 132–134°C, Yield: 74% Anticonvulsant (ED50 = 2.70 μmol/kg)
7c (furan-2-yl acrylamido) Furan-2-yl acrylamido Crystalline, IR/NMR confirmed Anticancer (pro-apoptotic)
4i (p-tolyl oxadiazole) p-Tolyl oxadiazole Nematocidal activity
  • Morpholino Group vs. Halogen/Methoxy Substituents: The morpholino group likely improves aqueous solubility compared to lipophilic substituents (e.g., 4-chlorobenzyl in 5e or methoxy in 4j), which may enhance pharmacokinetics .

Pharmacological Activities

  • Anticancer Potential: Compounds like 4j and 7c show pro-apoptotic and cell cycle arrest effects. The morpholino group in the target compound may modulate kinase or protease interactions, akin to methoxy derivatives .
  • Antioxidant Activity : Thiadiazoles with sulfonamide substituents (e.g., 9g in ) exhibit ABTS•+ scavenging. The thioether in the target compound could similarly participate in redox reactions .
  • Enzyme Inhibition: Halogenated analogs (e.g., 4c, 4d) inhibit lipoxygenases and cyclooxygenases. The electron-rich morpholino group may alter binding affinities compared to electron-withdrawing substituents .

Key Research Findings and Trends

  • Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., Cl, F) enhance enzyme inhibition, while electron-donating groups (e.g., morpholino, methoxy) improve solubility and target engagement .
  • Thioether vs. Sulfonamide Linkages : Thioether-containing compounds (e.g., 5e, target compound) show broader redox activity, whereas sulfonamides (e.g., 9g) excel in antioxidant assays .
  • Morpholino as a Bioisostere: The morpholino group may serve as a bioisostere for piperazine or other cyclic amines, optimizing drug-likeness .

Biological Activity

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure

The compound features a thiadiazole ring linked to a benzamide structure and a morpholino group. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was evaluated against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using MTT assays. The median inhibitory concentration (IC50) values were determined to assess potency. Compounds with similar structures have shown IC50 values ranging from 0.28 to 4.27 µg/mL against these cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
22MCF-70.28
22A5490.52
4eMCF-74.27

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively documented. Compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

  • Antibacterial Activity : The compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics like streptomycin .
  • Antifungal Activity : Significant antifungal activity was observed against strains such as Candida albicans and Aspergillus niger, with some derivatives achieving MIC values comparable to fluconazole .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
8dC. albicans32
8eA. niger42
-S. aureus<32

Enzyme Inhibition Studies

Thiadiazole derivatives have also been investigated for their enzyme inhibition capabilities. Notably:

  • Acetylcholinesterase Inhibition : Some compounds showed promising inhibition profiles against acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases .

Table 3: Enzyme Inhibition Activities

CompoundEnzymeInhibition (%)Reference
VariousAcetylcholinesteraseBroad spectrum
VariousButyrylcholinesteraseBroad spectrum

Q & A

Q. Basic Characterization

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, S-H at ~2600 cm⁻¹) .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., benzamide protons at δ 7.5–8.0 ppm; morpholino protons at δ 3.4–3.7 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Advanced Resolution of Contradictory Data
Cross-referencing 2D NMR (e.g., HSQC, HMBC) and X-ray crystallography (using SHELX software ) resolves ambiguities in tautomeric forms or regiochemistry .

How can microwave-assisted synthesis improve the yield and efficiency of thiadiazole derivatives?

Q. Methodological Comparison

ParameterConventional MethodMicrowave Method
Reaction Time15–18 hours15–20 minutes
Yield60–75%85–92%
SolventEthanol/AcetonitrileSolvent-free
CatalysisTriethylamineGlacial acetic acid
ScalabilityModerateHigh (suitable for libraries)
Data from

Mechanistic Insight
Microwave irradiation enhances dipole polarization, accelerating cyclization and reducing side reactions (e.g., hydrolysis) .

What strategies resolve contradictory spectral data during structural elucidation?

Q. Advanced Analytical Workflow

Cross-Validation : Compare IR, NMR, and MS data to confirm functional groups and connectivity .

Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and match experimental data .

Crystallographic Confirmation : Resolve ambiguous substituent positions via single-crystal X-ray diffraction (e.g., SHELXL refinement) .

Case Study : Discrepancies in morpholino ring proton signals were resolved using COSY NMR to confirm coupling patterns .

How to design experiments to evaluate the anticancer potential of this compound?

Q. Basic Protocol

  • Cell Line Screening : Test cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells using MTT assays .
  • Mechanistic Studies :
    • Apoptosis : Measure caspase-3/7 activation via fluorometric assays.
    • Cell Cycle Arrest : Use flow cytometry (PI staining) to identify G1/S or G2/M arrest .

Q. Advanced Target Identification

  • Enzyme Inhibition : Screen against 15-lipoxygenase (15-LOX) or aromatase (CYP19A1) to assess mechanistic pathways .
  • Docking Studies : Use AutoDock Vina to predict binding modes with NMDA receptors or cancer-related enzymes .

Q. Example Data (IC₅₀ Values)

CompoundMCF-7 (µM)A549 (µM)Aromatase (µM)
Derivative 4y0.0840.0340.062
Cisplatin (Control)1.202.10N/A
Data from

What computational approaches predict blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

Q. Advanced Methodological Pipeline

Free Energy Perturbation (FEP) : Calculate relative binding free energies to optimize substituents for BBB permeability .

Machine Learning Models : Use tools like BOILED-Egg or SwissADME to predict logP and PSA (polar surface area) .

Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .

Case Study : Morpholino-containing derivatives showed enhanced BBB penetration due to reduced PSA (<90 Ų) and optimal logP (~2.5) .

How to address low yield in the final cyclization step of thiadiazole synthesis?

Q. Troubleshooting Guide

IssueSolutionEvidence
Incomplete CyclizationIncrease POCl₃ concentration (1.5 eq.) and reflux time .
Side ReactionsUse inert atmosphere (N₂) to prevent oxidation of thiol groups .
Poor SolubilitySwitch to DMF or DMSO as polar aprotic solvents .

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